

Spectroscopic Profile of 3-Ethylhexane: A Technical Guide

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Compound of Interest

Compound Name: **3-Ethylhexane**

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An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the branched alkane, **3-Ethylhexane**. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, providing a comprehensive spectroscopic data set and the methodologies for its acquisition.

Introduction

3-Ethylhexane is a saturated hydrocarbon with the chemical formula C_8H_{18} . As a branched-chain alkane, its structural elucidation relies on a combination of spectroscopic techniques. This document provides a detailed overview of the 1H NMR, ^{13}C NMR, IR, and MS data for **3-Ethylhexane**, offering a foundational dataset for its identification and characterization. The experimental protocols employed to obtain this data are also detailed to ensure reproducibility and methodological understanding.

Spectroscopic Data

The spectroscopic data for **3-Ethylhexane** is summarized in the following tables, providing a clear and concise reference for its characteristic spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data for **3-Ethylhexane** (Solvent: $CDCl_3$)

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
0.84	t	6H	7.4	2 x -CH ₂ CH ₃
0.88	t	3H	7.0	-CH ₂ CH ₂ CH ₃
1.18 - 1.38	m	9H	-	-CH-, 3 x -CH ₂ -

Assignments are based on typical chemical shifts for alkanes and splitting patterns.

Table 2: ¹³C NMR Spectroscopic Data for **3-Ethylhexane**

Chemical Shift (δ) ppm	Carbon Type
10.8	Primary (-CH ₃)
14.3	Primary (-CH ₃)
23.2	Secondary (-CH ₂)
25.5	Secondary (-CH ₂)
29.5	Secondary (-CH ₂)
44.8	Tertiary (-CH)

Note: Specific assignments of the secondary carbons require further 2D NMR experiments.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for **3-Ethylhexane**

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
2958	Strong	C-H Stretch	Alkane (-CH ₃ , -CH ₂ , -CH)
2925	Strong	C-H Stretch	Alkane (-CH ₃ , -CH ₂ , -CH)
2874	Strong	C-H Stretch	Alkane (-CH ₃ , -CH ₂ , -CH)
1465	Medium	C-H Bend	Alkane (-CH ₂)
1378	Medium	C-H Bend	Alkane (-CH ₃)

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Fragments for **3-Ethylhexane**

m/z	Relative Intensity	Proposed Fragment
114	Low	[C ₈ H ₁₈] ⁺ (Molecular Ion)
85	High	[C ₆ H ₁₃] ⁺ (Loss of -C ₂ H ₅)
57	High	[C ₄ H ₉] ⁺
43	High	[C ₃ H ₇] ⁺
29	Medium	[C ₂ H ₅] ⁺

Experimental Protocols

The following sections detail the methodologies used to acquire the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a standard NMR spectrometer. A sample of **3-Ethylhexane** was dissolved in deuterated chloroform (CDCl₃), which served as the solvent and

provided the deuterium lock signal. Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (0.00 ppm). For the ^1H NMR spectrum, standard acquisition parameters were used. For the ^{13}C NMR spectrum, proton decoupling was employed to simplify the spectrum to single peaks for each unique carbon atom.

Infrared (IR) Spectroscopy

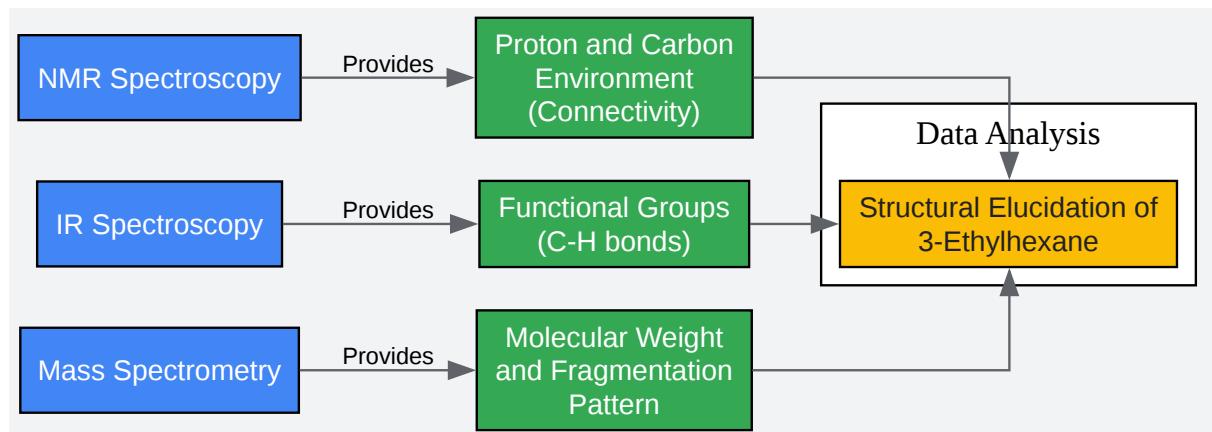
The IR spectrum of liquid **3-Ethylhexane** was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates. An air background spectrum was recorded prior to the sample spectrum to correct for atmospheric CO_2 and water vapor. The spectrum was recorded in the mid-infrared range (typically 4000-400 cm^{-1}).

Mass Spectrometry (MS)

The mass spectrum was obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the volatile **3-Ethylhexane** was introduced into the instrument, where it was vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV). This caused the molecule to ionize and fragment. The resulting positively charged ions were then separated by their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Identification Workflow

The following diagram illustrates the logical workflow for the identification of **3-Ethylhexane** using the three spectroscopic techniques discussed.



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Caption: Workflow for the structural elucidation of **3-Ethylhexane** using NMR, IR, and MS.

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